Cas no 77448-63-6 (N-(2-Methylpropyl)dodeca-2,4,8,10-tetraenamide)

N-(2-Methylpropyl)dodeca-2,4,8,10-tetraenamide structure
77448-63-6 structure
Product Name:N-(2-Methylpropyl)dodeca-2,4,8,10-tetraenamide
Numero CAS:77448-63-6
MF:C16H25NO
MW:247.375804662704
CID:536061
PubChem ID:156638
Update Time:2024-03-01

N-(2-Methylpropyl)dodeca-2,4,8,10-tetraenamide Proprietà chimiche e fisiche

Nomi e identificatori

    • 2,4,8,10-Dodecatetraenamide, N-(2-methylpropyl)-, (E,E,Z,Z)-
    • DODECA-2,4,8,10-TETRAENOIC ACID ISOBUTYLAMIDE
    • N-(2-methylpropyl)dodeca-2,4,8,10-tetraenamide
    • Dodeca-2,4,8,10-tetraenoic acid isobutylamide E,E,Z,Z-isomer
    • dodeca-2E,4E,8Z,10Z-tetraenoic acid isobutylamide
    • BDBM50532211
    • 89G464XVIL
    • 2,4,8,10-Dodecatetraenamide, N-(2-methylpropyl)-, (2E,4E,8Z,10Z)-
    • SCHEMBL616804
    • Q27270041
    • UNII-89G464XVIL
    • N-Isobutyl-(2E,4E,8Z,10Z)-dodecatetraenamide
    • 77448-63-6
    • 2E,2E,8Z,10Z-Dodecatetraenoic acid isobutylamide
    • Dodecatetraenoic acid isobutylamide, (2E,2E,8Z,10Z)-
    • (2e,4e,8z,10z)-N-isobutyl-dodeca-2,4,8,10-tetraenamide
    • (2E,4E,8Z,10Z)-N-(2-methylpropyl)dodeca-2,4,8,10-tetraenamide
    • CHEMBL463546
    • (2E,2E,8Z,10Z)-dodecatetraenoic acid isobutylamide
    • SCHEMBL4909432
    • DTXSID10276456
    • N-(2-Methylpropyl)dodeca-2,4,8,10-tetraenamide
    • Inchi: 1S/C16H25NO/c1-4-5-6-7-8-9-10-11-12-13-16(18)17-14-15(2)3/h4-7,10-13,15H,8-9,14H2,1-3H3,(H,17,18)
    • Chiave InChI: VLGRWXYRKYWRPX-UHFFFAOYSA-N
    • Sorrisi: O=C(C=CC=CCCC=CC=CC)NCC(C)C

Proprietà calcolate

  • Massa esatta: 247.193614421g/mol
  • Massa monoisotopica: 247.193614421g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 8
  • Complessità: 322
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 4
  • Superficie polare topologica: 29.1
  • XLogP3: 4.2
Fornitori consigliati
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd